Dihexyl hexylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihexyl hexylphosphonate is an organophosphorus compound with the molecular formula C18H39O3P It belongs to the class of alkylphosphonic esters, which are characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dihexyl hexylphosphonate can be synthesized through the transesterification reaction of alkylphosphonic acids . This involves reacting dihexyl phosphonate with hexanol under controlled conditions to yield this compound. The reaction typically requires a catalyst, such as an acid or base, to proceed efficiently.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale transesterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Dihexyl hexylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the alkoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild to moderate conditions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dihexyl hexylphosphonate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of dihexyl hexylphosphonate involves its interaction with molecular targets through its phosphorus atom. This interaction can lead to the inhibition of specific enzymes or the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the chemical environment .
Vergleich Mit ähnlichen Verbindungen
- Dibutyl methylphosphonate
- Dioctyl octylphosphonate
- Dinonyl nonylphosphonate
- Didecyl decylphosphonate
Comparison: Dihexyl hexylphosphonate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity profiles, making it suitable for specialized applications .
Eigenschaften
CAS-Nummer |
6418-57-1 |
---|---|
Molekularformel |
C18H39O3P |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
1-[hexoxy(hexyl)phosphoryl]oxyhexane |
InChI |
InChI=1S/C18H39O3P/c1-4-7-10-13-16-20-22(19,18-15-12-9-6-3)21-17-14-11-8-5-2/h4-18H2,1-3H3 |
InChI-Schlüssel |
AQKIXTCXLQZFMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOP(=O)(CCCCCC)OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.